4-Ethyl-3-nitropyridin-2-amine
Description
The Pyridine (B92270) Scaffold in Medicinal and Organic Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in both medicinal and organic chemistry. Its presence in a multitude of natural products, pharmaceuticals, and functional materials underscores its importance. The nitrogen atom imparts unique electronic properties to the ring, influencing its reactivity and ability to participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. This makes the pyridine scaffold a privileged structure in drug discovery, contributing to the therapeutic efficacy of numerous approved drugs.
Contextual Significance of Nitropyridine Amines
Within the broader class of pyridines, nitropyridine amines represent a particularly interesting subclass. These compounds are characterized by the presence of both a nitro (-NO2) group and an amino (-NH2) group attached to the pyridine core. The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the aromatic ring, impacting the reactivity and properties of the molecule. ontosight.ainih.gov Nitropyridine amines often serve as versatile intermediates in organic synthesis, providing a gateway to a wide array of more complex molecular architectures. smolecule.com The differential reactivity of the amino and nitro groups allows for selective chemical transformations, making them valuable building blocks in the construction of targeted molecules. clockss.org
Research Trajectories for 4-Ethyl-3-nitropyridin-2-amine
The compound this compound (also referred to as 2-Amino-4-ethyl-3-nitropyridine) has been synthesized as a key intermediate in the total synthesis of a natural product. researchgate.net Specifically, it served as a precursor in the laboratory preparation of 4-acetyl-1,3-dihydroimidazo[4,5-c]pyridin-2-one, a metabolite isolated from a Streptomyces species. researchgate.net The research trajectory for this compound is therefore primarily centered on its role as a building block in synthetic organic chemistry. Its structural features, including the ethyl, nitro, and amino substituents, provide multiple points for further chemical modification, suggesting its potential utility in the synthesis of other complex heterocyclic systems and for structure-activity relationship studies in medicinal chemistry.
Chemical Properties and Synthesis
The synthesis of this compound has been reported as part of a multi-step synthetic sequence. researchgate.net While detailed spectroscopic and physical data are not extensively available in public literature, some key properties can be compiled.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 70936-16-2 | arctomsci.comjwypharmlab.com.cnchembk.combldpharm.comalfa-chemistry.com |
| Molecular Formula | C₇H₉N₃O₂ | jwypharmlab.com.cnchembk.com |
| Molecular Weight | 167.17 g/mol | chembk.com |
The synthesis of this compound involves the nitration of a suitable pyridine precursor. researchgate.net
Detailed Research Findings
The primary research finding associated with this compound is its successful synthesis and utilization as a chemical intermediate. researchgate.net In the total synthesis of 4-acetyl-1,3-dihydroimidazo[4,5-c]pyridin-2-one, this aminonitropyridine derivative undergoes further chemical transformations, highlighting its role as a stable and useful synthetic precursor. researchgate.net The presence of the amino group allows for reactions such as condensation, while the nitro group could potentially be reduced to an amino group to enable further cyclization reactions.
The research underscores the importance of substituted nitropyridines in constructing more complex, biologically relevant scaffolds. While direct biological or material science applications of this compound itself have not been reported, its contribution to the synthesis of a natural product derivative opens avenues for its use in creating analogues for biological screening.
Compound Names Mentioned in this Article
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-5-3-4-9-7(8)6(5)10(11)12/h3-4H,2H2,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEMPHBMPPUUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702197 | |
| Record name | 4-Ethyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70936-16-2 | |
| Record name | 4-Ethyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40702197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. By analyzing the interaction of infrared radiation and laser light with the molecule, its unique vibrational modes can be determined.
The FTIR spectrum of compounds structurally similar to 4-Ethyl-3-nitropyridin-2-amine, such as other nitropyridine derivatives, provides valuable information about its functional groups. The presence of a primary amine (-NH2) group is typically confirmed by two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com Specifically, primary amines exhibit two bands resulting from asymmetric and symmetric stretching vibrations. orgchemboulder.com
Another key functional group is the nitro (-NO2) group. The asymmetric and symmetric stretching vibrations of the NO2 group are expected to appear in the ranges of 1570-1485 cm⁻¹ and 1370-1320 cm⁻¹, respectively. The C-N stretching vibration of aromatic amines is typically observed in the 1335-1250 cm⁻¹ region. orgchemboulder.com Furthermore, the N-H bending vibration of the primary amine is expected in the 1650-1580 cm⁻¹ range, and a broad N-H wagging band can be seen between 910-665 cm⁻¹. orgchemboulder.com
Based on studies of related molecules like 2-amino-3-nitropyridine (B1266227), the vibrational spectrum is complex, with numerous bands corresponding to various stretching, bending, and torsional modes of the pyridine (B92270) ring and its substituents. researchgate.netresearchgate.net
Table 1: Predicted FTIR Spectral Data for this compound based on Analogous Compounds
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3300 | Asymmetric N-H Stretch | Primary Amine (-NH₂) |
| 3330-3250 | Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 1650-1580 | N-H Bend | Primary Amine (-NH₂) |
| 1570-1485 | Asymmetric NO₂ Stretch | Nitro (-NO₂) |
| 1370-1320 | Symmetric NO₂ Stretch | Nitro (-NO₂) |
| 1335-1250 | C-N Stretch | Aromatic Amine |
| 910-665 | N-H Wag | Primary Amine (-NH₂) |
FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For aromatic compounds like this compound, the ring stretching vibrations are prominent in the Raman spectrum. The symmetric stretching of the nitro group is also expected to show a strong Raman band. Theoretical studies on similar molecules indicate that the fundamental vibrations are active in both IR and Raman spectroscopy. researchgate.net
Detailed vibrational assignments for the related compound 2-amino-3-nitropyridine have been performed using computational methods such as Density Functional Theory (DFT). researchgate.netresearchgate.net These studies reveal a complex interplay of vibrational modes. The pyridine ring itself has several characteristic in-plane and out-of-plane bending and stretching modes. The vibrations of the ethyl and nitro groups are coupled with the ring vibrations, leading to a unique and detailed vibrational fingerprint. For instance, in a related methyl-substituted nitropyridine, the dihedral angle between the nitro group and the pyridine ring was found to be 15.5 (3)°, indicating some degree of non-planarity that would influence the vibrational modes. nih.gov
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic structure and energy levels of a molecule by examining the absorption and emission of light in the ultraviolet and visible regions.
The UV-Vis absorption spectrum of nitropyridine derivatives is characterized by electronic transitions within the molecule. Typically, π → π* and n → π* transitions are observed. For substituted nitropyridines, the absorption bands are influenced by the nature and position of the substituents. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyridine ring is expected to lead to intramolecular charge transfer (ICT) bands in the UV-Vis spectrum. Studies on related aminonitropyridines show absorption maxima in the UV and visible regions, which are sensitive to solvent polarity.
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Wavelength Range (nm) | Type of Transition |
| 250-300 | π → π* |
| 350-450 | Intramolecular Charge Transfer (ICT) |
Aminopyridine derivatives are known to exhibit fluorescence. The emission properties are highly dependent on the molecular structure and the surrounding environment. The fluorescence of these compounds often arises from an excited state with significant charge transfer character. For some aminopyridines, dual fluorescence has been observed, corresponding to emission from both a locally excited state and an intramolecular charge transfer state. The fluorescence quantum yield and Stokes shift are important parameters that characterize the emission process. While specific fluorescence data for this compound is not available, studies on similar molecules suggest that it would likely exhibit fluorescence, with the emission wavelength being sensitive to solvent polarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Detailed experimental NMR data for this compound is not available in the reviewed sources. A proper analysis requires published chemical shifts (δ) and coupling constants (J).
Proton Nuclear Magnetic Resonance (¹H NMR) Investigations
Specific ¹H NMR spectral data for this compound could not be located.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
Specific ¹³C NMR spectral data for this compound could not be located.
Advanced NMR Techniques for Stereochemical Analysis (if applicable)
No studies utilizing advanced NMR techniques (e.g., NOESY, HMBC, HSQC) for the stereochemical analysis of this compound were found in the searched literature.
X-ray Crystallography for Solid-State Structural Determination
A published crystal structure for this compound, which is necessary for a detailed discussion of its solid-state conformation and intermolecular interactions, could not be found.
Molecular Conformation and Torsion Angles
Specific data on bond lengths, bond angles, and torsion angles from X-ray crystallography are not available.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A detailed analysis of intermolecular forces requires crystallographic data, which is not available.
Investigation of Biological Activities and Mechanistic Pathways
Enzyme Inhibition Studies
No published studies were found that specifically investigated the inhibitory effects of 4-Ethyl-3-nitropyridin-2-amine on the enzymes listed below. While research exists on the enzyme inhibitory potential of various heterocyclic compounds, including pyridine (B92270) derivatives, data directly pertaining to this compound is not available.
Anticancer Activity and Cytotoxicity Profiles
Information regarding the anticancer and cytotoxic properties of this compound is not present in available scientific databases. While general classes of nitropyridine compounds have been explored for potential anticancer effects, specific findings for this ethyl-substituted aminopyridine are absent.
Selectivity and Efficacy against Specific Cancer Types
The anti-proliferative effects of this compound and its analogs, specifically 3-nitropyridines, have been evaluated across various cancer cell lines. Research indicates that these compounds can exhibit potent cytotoxic effects, with some derivatives demonstrating a significant increase in cytotoxicity—up to 100-fold in certain cases nih.gov. Studies have shown that these compounds can induce cell cycle arrest at the G2-M phase, a mechanism common to microtubule-targeting agents which ultimately leads to apoptosis in cancer cells nih.gov.
A notable characteristic of 3-nitropyridine (B142982) compounds is their selective activity against rapidly dividing cancer cells, while showing decreased impact on the viability of normal cell lines within the same concentration range nih.gov. This selectivity is a crucial aspect of chemotherapy, aiming to minimize damage to healthy tissues. The National Cancer Institute's NCI-60 Human Tumor Cell Lines Screen revealed that various cell lines were sensitive to these compounds, with some showing a GI₅₀ (concentration for 50% growth inhibition) below 10 nM, suggesting a universal mechanism of action nih.gov.
| Cancer Type | Cell Line | Efficacy | Notes |
| Colon Cancer | (Murine heterotopic xenograft model) | Effective inhibition of cancer growth (in vivo) | Demonstrated with intravenous administration of a 3-nitropyridine analogue nih.gov. |
| Various Solid and Hematological Cancers | Multiple | Strong cytotoxic effects in nanomolar concentrations | Selectively active against cancer cells over normal peripheral blood mononuclear cells (PBMC) and normal lung fibroblasts (MRC-5) nih.gov. |
| Lung Cancer | A549 | Tubulin disintegration | Microscopic studies showed patterns similar to the effects of vincristine, indicating microtubule targeting nih.gov. |
Potential as Necroptosis Inhibitors
Necroptosis is a form of programmed cell death that differs from apoptosis and is implicated in a variety of diseases. The core of the necroptosis signaling pathway involves key proteins such as Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase nih.gov. These proteins are considered primary targets for therapeutic intervention. The development of inhibitors for these pathways is an active area of research, as they hold promise for treating conditions where necroptosis plays a significant role, including inflammatory and neurodegenerative diseases nih.gov. While the broader class of kinase inhibitors is extensive, specific research directly linking this compound to the inhibition of the RIPK1-RIPK3-MLKL pathway is still an emerging area requiring further detailed investigation.
Antimicrobial Spectrum and Efficacy
The antimicrobial properties of pyridine derivatives have been explored against a variety of bacterial and fungal pathogens.
Antibacterial Activity
While specific data for this compound is limited, the broader class of pyridine and related heterocyclic compounds has been tested against several medically important bacteria. For context, other classes of compounds are often evaluated against a standard panel of bacteria. For instance, studies on phytochemicals have assessed their minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against E. coli and S. aureus, revealing varying levels of efficacy mdpi.com. Similarly, novel nitroimidazole compounds have shown significant antibacterial effects against resistant strains of S. aureus, E. coli, and K. pneumoniae researchgate.net. The investigation into the specific antibacterial spectrum of this compound against pathogens such as S. aureus, E. coli, B. subtilis, K. pneumoniae, M. bovis, S. typhimurium, and P. aeruginosa is necessary to determine its potential as an antibacterial agent.
Antifungal Activity
Analogs of 3-alkylpyridine have demonstrated notable antifungal properties, particularly against Candida species. One study showed that a novel 3-alkylpyridine analog exhibited potent fungistatic and fungicidal activity against several Candida species, including the often-resistant C. krusei scielo.br. The compound was effective against both reference strains and clinical isolates from oral and vaginal sources scielo.brscielo.br. For example, against C. krusei, a minimal inhibitory concentration (MIC) of 15.6 µg/mL was observed scielo.br. The fungicidal effect was confirmed through time-kill curve studies, which showed it could eliminate C. albicans cells effectively scielo.br.
| Fungal Species | Activity | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | Fungistatic & Fungicidal | 7.8 | 62.5 |
| Candida krusei | Fungistatic & Fungicidal | 15.6 - 31.2 | 31.2 - 125 |
| Candida glabrata | Fungistatic & Fungicidal | 31.2 | 31.2 |
| Candida tropicalis | Fungistatic & Fungicidal | 31.2 | 125 |
Data derived from studies on a 3-alkylpyridine analog scielo.br.
Antimalarial Activity
The development of novel antimalarial agents is critical due to the rise of drug-resistant Plasmodium parasites. While 4-aminoquinolines have historically been a cornerstone of antimalarial treatment, their efficacy has been compromised by resistance nih.govmdpi.com. Research efforts have focused on modifying existing scaffolds and exploring new chemical classes. For example, various 2,4-diaminopyrimidine derivatives have been designed and synthesized to target the Plasmodium falciparum protein kinome, with some compounds showing good antimalarial activity (IC₅₀ of 0.05 µM) and high selectivity over mammalian cell lines nih.gov. Although these findings are promising for related heterocyclic compounds, specific studies detailing the in vitro and in vivo antimalarial efficacy of this compound are required to establish its potential in this therapeutic area.
Herbicidal Activity
Certain pyridine derivatives have been successfully developed as commercial herbicides. These compounds, often classified as auxin herbicides, are known for their effectiveness against broadleaf weeds nih.govnih.gov. The mechanism typically involves disrupting plant growth processes. For instance, compounds based on a 3-(2-pyridinyl)-benzothiazol-2-one scaffold have demonstrated potent post-emergence herbicidal activity against weeds like Amaranthus retroflexus and Abutilon theophrasti at application rates as low as 75 g ha⁻¹ nih.gov. While the structural features of this compound suggest it could be investigated for such properties, dedicated studies are needed to evaluate its specific herbicidal spectrum and potency against common agricultural weeds.
Molecular Docking and Binding Affinity Analyses
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding and predicting ligand-protein interactions.
Ligand-Protein Interactions and Binding Modes
In silico molecular docking simulations are employed to model the interaction between a ligand, such as this compound, and a protein target. These simulations can predict the binding conformation and affinity. Key interactions that are typically analyzed include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For pyridine derivatives, the nitrogen atom of the pyridine ring and the amine and nitro group substituents can participate in various hydrogen bonding and polar interactions, which are critical for stable binding within a protein's active site. nih.govnih.gov However, without specific studies on this compound, its precise binding modes with any given protein remain hypothetical.
Prediction of Target Enzymes or Receptors (e.g., DnaG inhibitors, SARS-CoV2 Main Protease)
The structural features of this compound suggest its potential as a ligand for various biological targets. For instance, heterocyclic compounds are often investigated as inhibitors for enzymes crucial to pathogen replication.
DnaG inhibitors: Bacterial DnaG primase is an essential enzyme for DNA replication, making it a viable target for novel antibacterial agents. mdpi.com A molecular docking study would be the first step to assess whether this compound could fit into the active site of DnaG primase and disrupt its function.
SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is a key enzyme in the viral life cycle and a primary target for antiviral drug development. researchgate.netnih.gov Docking studies could predict the binding affinity and interaction patterns of this compound with the Mpro active site, providing a theoretical basis for its potential as a viral inhibitor.
As of now, no published research has performed these specific docking analyses for this compound against these or other targets.
Structure-Activity Relationship (SAR) Elucidations
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. An SAR study for this compound would involve synthesizing and testing a series of analogues to determine how changes in its structure affect its biological potency. nih.govfrontiersin.orgmdpi.comnih.gov
Key structural components of this compound that would be targeted for modification in an SAR study include:
The ethyl group at position 4: Its size and lipophilicity could be altered.
The nitro group at position 3: Its electron-withdrawing properties and potential for hydrogen bonding are significant.
The amine group at position 2: This group is a key site for hydrogen bonding.
By systematically altering these groups and observing the resulting changes in activity, researchers could build a pharmacophore model. For example, studies on other nitro-substituted compounds have shown that the position and nature of substituents significantly influence antibacterial activity. nih.govmdpi.com However, a specific SAR profile for this compound has not been established.
Elucidation of Biological Mechanism of Action
Determining the biological mechanism of action involves identifying the specific biochemical interaction through which a compound produces its pharmacological effect. For a novel compound like this compound, this would follow the identification of its biological activity.
If, for example, the compound were found to have antibacterial properties, subsequent studies would aim to identify its specific cellular target. This could involve a range of experimental techniques, including:
Enzyme inhibition assays: To confirm the inhibition of a predicted target like DnaG primase.
Gene expression analysis: To observe changes in bacterial gene expression upon treatment with the compound.
Resistance studies: To identify the target by analyzing mutations in bacteria that become resistant to the compound.
Without initial data on the biological effects of this compound, its mechanism of action remains unknown. The broad bioactivity of nitropyridines in general suggests potential mechanisms ranging from enzyme inhibition to material science applications, but specific pathways are yet to be explored for this particular molecule. nih.gov
Applications in Advanced Organic Synthesis and Material Science
Precursor for the Synthesis of Diverse Heterocyclic Systems
The strategic placement of reactive functional groups makes 4-Ethyl-3-nitropyridin-2-amine an ideal building block for constructing various fused heterocyclic scaffolds. The amino group can act as a nucleophile, the nitro group can be reduced to form a second amino group enabling cyclization, and the pyridine (B92270) nitrogen offers another site for reactions, leading to the formation of complex polycyclic molecules.
Pyrido[3,4-d]pyrimidine (B3350098) Derivatives
This compound is a crucial intermediate for the synthesis of pyrido[3,4-d]pyrimidine derivatives. These compounds are recognized for their potential as anticancer agents. The synthesis pathway generally involves the reduction of the nitro group on the this compound precursor to yield 4-ethylpyridine-2,3-diamine. This diamine intermediate can then undergo cyclization with various reagents to form the fused pyrimidine (B1678525) ring.
For instance, a similar compound, 4-methyl-3-nitropyridin-2-amine, is used to produce a key intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, which then serves as a scaffold for creating a library of potential anticancer agents through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions. nih.gov A new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives synthesized from this scaffold showed highly selective inhibitory effects against certain breast and renal cancer cell lines. nih.gov Given the structural similarity, this compound is expected to undergo analogous transformations to yield a variety of substituted pyrido[3,4-d]pyrimidines for biological screening.
Table 1: General Synthetic Steps for Pyrido[3,4-d]pyrimidines
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Nitration | Nitric Acid, Sulfuric Acid | This compound |
| 2 | Reduction of Nitro Group | e.g., H₂, Pd/C | 4-Ethylpyridine-2,3-diamine |
| 3 | Cyclization | e.g., Formic Acid, Urea | Pyrido[3,4-d]pyrimidine core |
Imidazo[1,2-a]pyridines and Indoles
Imidazo[1,2-a]pyridines are another important class of heterocyclic compounds with a broad range of biological activities. The synthesis of this scaffold typically involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone or a similar two-carbon synthon. nih.govacs.org As a substituted 2-aminopyridine, this compound can serve as the foundational pyridine component in these cyclization reactions.
The general reaction involves the initial N-alkylation of the pyridine ring nitrogen by the α-haloketone, followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, leading to the formation of the fused imidazole (B134444) ring. nih.gov A variety of catalysts and reaction conditions, including metal-free and copper-catalyzed methods, have been developed to facilitate this transformation with diverse substrates. nih.govorganic-chemistry.org The presence of the ethyl and nitro groups on the pyridine ring of the starting material allows for the creation of specifically substituted imidazo[1,2-a]pyridines, which can be further modified, for example, by reducing the nitro group to explore structure-activity relationships in drug discovery programs.
While less direct, synthetic routes to indoles could potentially be devised through rearrangement reactions of intermediates derived from this compound. For example, related nitropyridine-substituted compounds have been shown to rearrange into indoles under specific conditions. mdpi.com
Fused Thieno[3,2-d]pyrimidine (B1254671) Derivatives
Thienopyrimidines are bioisosteres of purines and exhibit a wide range of pharmacological properties, making them attractive targets in medicinal chemistry. semanticscholar.org The synthesis of fused thieno[3,2-d]pyrimidines from a pyridine-based starting material like this compound would involve a multi-step process to construct the thiophene (B33073) ring fused to the existing pyridine core.
A plausible synthetic strategy would begin with the functionalization of the pyridine ring, followed by the introduction of sulfur and a carbon chain that can cyclize to form the thiophene ring. For example, after the reduction of the nitro group to an amine, the resulting diamine could be converted into a derivative suitable for building the thiophene ring, perhaps through reactions analogous to the Gewald reaction, which typically starts with a ketone, a nitrile, and elemental sulfur. nih.gov While direct synthesis from this compound is not widely reported, its functional groups offer the chemical handles necessary for such a multi-step transformation into the thieno[3,2-d]pyrimidine scaffold.
Pyrazolopyrimidine Systems
Pyrazolopyrimidine derivatives are another class of heterocycles with significant biological activity. Synthesizing these systems from this compound would require the construction of a pyrazole (B372694) ring fused to the pyridine ring. This is a chemically complex transformation. A typical synthesis of a pyrazolo[3,4-d]pyrimidine system starts from a pyrazole-based precursor. nih.govnanobioletters.com
A hypothetical route starting from this compound could involve converting the 2-amino group into a hydrazine (B178648) moiety. This hydrazine derivative could then react with a 1,3-dicarbonyl compound or a similar synthon to form the pyrazole ring. Subsequent manipulation of the nitro and ethyl groups could then lead to the final pyrazolopyrimidine system. This multi-step approach highlights the role of this compound as a foundational block that can be chemically elaborated into more complex heterocyclic structures.
Radiolabeled Compounds
The pyridine scaffold is important in the development of radiotracers for Positron Emission Tomography (PET) imaging. chemrxiv.orgchemrxiv.org The synthesis of radiolabeled compounds often requires precursors that can undergo rapid and efficient incorporation of a radionuclide, such as fluorine-18 (B77423) (¹⁸F) or nitrogen-13 (B1220869) (¹³N), under mild conditions.
This compound can be a precursor for creating such radiolabeled molecules. General strategies for radiolabeling pyridine derivatives include nitrogen isotope exchange reactions or the nucleophilic substitution of a leaving group with a radiolabel, such as [¹⁸F]fluoride. chemrxiv.orgiaea.org The nitro group on the ring can activate it for nucleophilic aromatic substitution, potentially allowing for the direct introduction of ¹⁸F. Alternatively, the amino group can be modified to attach a prosthetic group that is later radiolabeled. These methods would allow for the synthesis of ¹⁸F- or ¹³N-labeled tracers based on the this compound scaffold for use in molecular imaging studies.
Development of New Scaffolds for Drug Discovery
The ability of this compound to act as a precursor for diverse heterocyclic systems makes it a valuable building block in the development of new scaffolds for drug discovery. scripps.edu Medicinal chemistry often focuses on creating libraries of compounds based on a central "scaffold" to explore structure-activity relationships and identify new drug candidates. The pyrido[3,4-d]pyrimidine, imidazo[1,2-a]pyridine, and thieno[3,2-d]pyrimidine cores are all considered "privileged structures" due to their frequent appearance in biologically active compounds. nih.govsemanticscholar.orgmdpi.com
By providing an efficient entry point to these and other heterocyclic systems, this compound facilitates the generation of novel molecular architectures. The ethyl and nitro substituents can be used to modulate the physicochemical properties of the final molecules, such as solubility and lipophilicity, which are critical for drug-like properties. Furthermore, the nitro group can be used as a handle for further derivatization after the core scaffold has been constructed, allowing for the rapid synthesis of a diverse library of compounds for high-throughput screening. The use of such building blocks is essential in modern drug discovery to expand the accessible chemical space and identify new therapeutic agents.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pyrido[3,4-d]pyrimidine |
| Imidazo[1,2-a]pyridine |
| Indole |
| Fused Thieno[3,2-d]pyrimidine |
| Pyrazolopyrimidine |
| 4-methyl-3-nitropyridin-2-amine |
| 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine |
| 4-ethylpyridine-2,3-diamine |
| 2-aminopyridine |
| α-haloketone |
| Thienopyrimidine |
Potential in Functional Materials Development
Nonlinear Optical (NLO) Materials
Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and frequency conversion. nih.gov The NLO response in organic molecules typically originates from a D-π-A structure, where an electron-donating group (D) and an electron-accepting group (A) are connected through a π-conjugated system. nih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon interaction with an external electric field, such as that from a high-intensity laser, leading to a large molecular hyperpolarizability (β), a key measure of NLO activity. rsc.orgresearchgate.net
The structure of this compound fits this D-π-A paradigm perfectly. The amino (-NH2) and ethyl (-C2H5) groups act as electron donors, while the nitro (-NO2) group is a strong electron acceptor. These substituents are linked by the π-electron system of the pyridine ring, which serves as the conjugated bridge. This configuration is expected to create a significant dipole moment and facilitate ICT, suggesting that the molecule could possess notable NLO properties. nih.govnih.gov
Research on related aminonitropyridine compounds supports this potential. For instance, semi-organic crystals of 2-amino-5-nitropyridinium bromide (2A5NPBr) have been grown and characterized for their third-order NLO properties. researchgate.net Studies on other push-pull pyridine derivatives have also demonstrated their NLO capabilities, highlighting the importance of the charge transfer mechanism. acs.org The efficiency of the NLO response is heavily dependent on the strength of the donor and acceptor groups and the nature of the π-bridge. nih.gov Furthermore, the crystal packing and molecular orientation are crucial for the bulk material to exhibit a non-zero NLO response; for second-order effects, a non-centrosymmetric crystal structure is required. nih.gov The study of similar molecules like 4-Methyl-3-nitropyridin-2-amine has shown that intermolecular interactions, such as hydrogen bonding and π–π stacking, dictate the crystal architecture, which in turn influences the material's bulk properties. nih.govnih.gov
| Compound Feature | Role in NLO Properties | Example from Related Compounds | Reference |
|---|---|---|---|
| Amino Group (-NH2) | Electron Donor (D) | Enhances push-pull character in 2-amino-5-nitropyridinium derivatives. | researchgate.net |
| Nitro Group (-NO2) | Electron Acceptor (A) | Key acceptor in various NLO-active nitroaniline and nitropyridine systems. | nih.gov |
| Pyridine Ring | π-Conjugated Bridge | Serves as the π-system in numerous pyridine-based NLO materials. | acs.orgresearchgate.net |
| Intramolecular Charge Transfer (ICT) | Mechanism for NLO Response | Observed in push-pull tetrazoles and pyrene (B120774) derivatives, leading to high hyperpolarizability. | rsc.orgacs.org |
| Crystal Packing | Determines Bulk NLO Effect | Non-centrosymmetric packing is essential for second-harmonic generation. | nih.gov |
Applications in Catalysis
The pyridine ligand scaffold is widely utilized in base metal catalysis. nsf.gov The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound provide two potential coordination sites, allowing the molecule to act as a bidentate or monodentate ligand for transition metal ions. nsf.govproquest.com The formation of stable metal complexes is a prerequisite for catalytic activity, and ligands based on pyridine and its derivatives are integral to a vast number of catalysts used in organic synthesis. nih.govnih.gov
The electronic properties of the ligand play a crucial role in modulating the catalytic activity of the metal center. In this compound, the electron-withdrawing nitro group and the electron-donating ethyl and amino groups will significantly influence the electron density on the pyridine nitrogen. This electronic tuning can affect the stability of the metal-ligand bond and the redox potential of the metal center, thereby influencing the efficiency and selectivity of the catalytic reaction. nih.govacs.org
For example, palladium(II) complexes with substituted pyridine ligands have been used as precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions. nih.gov Research has shown a correlation between the ligand's basicity and the catalytic efficiency, where functionalization with electron-donating or -withdrawing groups leads to significant changes in the physicochemical properties of the coordination compounds. nih.govacs.org Similarly, iron complexes bearing aminopyridine ligands have been synthesized and evaluated as catalysts for atom transfer radical polymerization (ATRP) and various oxidation reactions. nsf.govproquest.comresearchgate.net These studies demonstrate that modifying the steric and electronic features of the aminopyridine ligand can optimize catalyst activity. nsf.gov Therefore, complexes of this compound with metals like palladium, iron, cobalt, or chromium could potentially catalyze a range of organic transformations, including cross-coupling, polymerization, and oxidation reactions. proquest.commdpi.com
| Catalytic System | Ligand Type | Metal Center | Application | Reference |
|---|---|---|---|---|
| Cross-Coupling Reactions | Substituted Pyridines | Palladium (Pd) | Suzuki–Miyaura and Heck reactions. | nih.gov |
| Atom Transfer Radical Polymerization (ATRP) | Iminopyridine and Aminopyridine | Iron (Fe) | Polymerization of styrene (B11656) and methyl methacrylate. | nsf.govresearchgate.net |
| Oxidation Reactions | α-Aminopyridine | Iron (Fe) | Oxidation of hydrocarbons and alcohols. | proquest.com |
| Oligomerization | Dipicolinate, 4-Acetylpyridine (B144475) | Chromium (Cr), Cobalt (Co) | Oligomerization of olefins. | mdpi.com |
| Cross-Coupling / Fluoroalkylation | Terpyridine | Nickel (Ni) | C-C cross-coupling and perfluoroalkylation. | mdpi.com |
Dye Chemistry
Azo dyes, which contain the –N=N– functional group, represent the largest and most important class of synthetic colorants used in various industries, including textiles and printing. nih.gov A primary route for synthesizing azo dyes involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich component. nih.govajol.info
This compound, possessing a primary amino group on an aromatic ring, is an ideal precursor for the synthesis of heterocyclic azo dyes. The amino group can be converted into a diazonium salt under standard diazotization conditions (e.g., using sodium nitrite (B80452) and a strong acid at low temperatures). researchgate.net This resulting diazonium salt can then be coupled with various nucleophilic compounds, such as phenols, anilines, or other active methylene (B1212753) compounds, to produce a wide range of azo dyes. nih.govbumipublikasinusantara.id
The color of the resulting dye is determined by the electronic structure of the entire molecule. The push-pull nature of the parent this compound moiety, with its donor (ethyl) and acceptor (nitro) groups, would form the core of the chromophore. The specific shade and color intensity can be fine-tuned by the choice of the coupling component. researchgate.net The introduction of different substituents on the coupling partner allows for the systematic modification of the dye's absorption maximum (λmax) and other properties like lightfastness and solubility. ajol.info The synthesis of azo dyes from aminopyridine precursors has been well-documented, leading to colorants with diverse properties and applications. bumipublikasinusantara.id Given its structure, this compound could serve as a valuable building block for novel disperse dyes suitable for dyeing synthetic fabrics like polyester (B1180765). researchgate.netmdpi.com
| Amine Precursor | Coupling Component | Resulting Dye Class | Key Feature | Reference |
|---|---|---|---|---|
| Aromatic Amines | Phenols, Anilines | Azo Dyes | The core reaction for over 60% of all industrial dyes. | nih.gov |
| 2-Aminopyridine | 1-Naphthol | Heterocyclic Azo Dyes | Forms metal complexes with enhanced biological activity. | bumipublikasinusantara.id |
| Substituted Arylamines | Oxopyridine Core | Disperse Azo Dyes | Designed for improved dyeing qualities on polyester. | researchgate.net |
| p-Chloroaniline | Enaminones | Disperse Azo Dyes | Produces orange shades on polyester fabrics. | mdpi.com |
| 3-Aminopyridine | Methacrylate tyramine | Polymerizable Azo Dyes | Monomer can be incorporated into polymers for specialized applications. | nih.gov |
Future Research Directions and Concluding Perspectives
Exploration of Undiscovered Biological Targets
The structural motifs present in 4-Ethyl-3-nitropyridin-2-amine, namely the 2-aminopyridine (B139424) and nitropyridine cores, are found in numerous biologically active molecules. rsc.orgmdpi.comconsensus.app This suggests that this compound could have a wide range of pharmacological effects that are yet to be discovered. Future research should focus on screening this compound against a diverse array of biological targets to uncover novel therapeutic applications.
Aminopyridine derivatives have shown promise as inhibitors of various kinases, including Tropomyosin receptor kinase (TRK) and Cyclin-Dependent Kinase (CDK), which are crucial targets in cancer therapy. nih.govnih.gov Additionally, the nitropyridine moiety has been associated with anticancer and antimalarial activities. mdpi.com Therefore, a primary area of investigation should be the evaluation of this compound for its potential as an anticancer agent by testing its activity against a panel of cancer cell lines and relevant molecular targets.
Furthermore, substituted pyridines are known to interact with targets in the central nervous system. For instance, certain aminopyridines have been investigated for their potential in treating neurodegenerative diseases. cofc.edumdpi.com The specific substitution pattern of this compound could lead to novel interactions with neurological receptors or enzymes. Screening for activity against targets implicated in conditions such as Alzheimer's disease, Parkinson's disease, or epilepsy could reveal unexpected therapeutic potential.
The global challenge of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Pyridine (B92270) derivatives have historically been a rich source of antimicrobial compounds. researchgate.net The electronic properties conferred by the nitro and ethyl groups could enhance the antimicrobial potency of the aminopyridine scaffold. A thorough investigation of the activity of this compound against a broad spectrum of pathogenic bacteria and fungi is a logical and promising avenue for research.
Table 1: Potential Biological Targets for this compound
| Therapeutic Area | Potential Molecular Targets | Rationale |
|---|---|---|
| Oncology | Kinases (e.g., TRK, CDK), Dihydrofolate Reductase | Aminopyridine and nitropyridine scaffolds are known kinase inhibitors and anticancer agents. mdpi.comnih.govnih.gov |
| Neurology | G-protein coupled receptors (GPCRs), Ion Channels | Substituted pyridines are known to modulate CNS targets. cofc.edumdpi.com |
| Infectious Diseases | Bacterial and Fungal Enzymes | Pyridine derivatives have a history of antimicrobial activity. researchgate.net |
| Inflammatory Diseases | Cyclooxygenase (COX), Lipoxygenase (LOX) | Certain aminopyridines exhibit anti-inflammatory properties. |
Development of Next-Generation Synthetic Methodologies
While classical methods for pyridine synthesis, such as the Hantzsch synthesis, are well-established, they often require harsh conditions and may not be suitable for the preparation of highly functionalized pyridines with specific substitution patterns like this compound. researchgate.netnih.gov Future research should focus on developing more efficient, modular, and sustainable synthetic routes to this compound and its analogs.
Modern synthetic organic chemistry offers a variety of powerful tools that could be applied to the synthesis of this compound. illinois.edu These include:
Transition-Metal Catalyzed Cross-Coupling Reactions: These reactions would allow for the late-stage introduction of the ethyl group at the 4-position of a pre-functionalized nitropyridine core, providing a flexible approach to generating a library of analogs.
C-H Activation/Functionalization: This cutting-edge strategy would involve the direct introduction of the ethyl group onto the pyridine ring, avoiding the need for pre-functionalization and improving the atom economy of the synthesis.
Novel Cycloaddition Strategies: The development of new [4+2] cycloaddition reactions could provide a convergent and highly efficient route to the substituted pyridine core. nih.gov
Flow Chemistry: The use of microreactor technology could enable the safe and efficient nitration of the pyridine ring, a reaction that can be hazardous on a large scale, while also allowing for rapid optimization of reaction conditions.
A particularly innovative approach would be the development of a "skeletal editing" strategy, where the pyridine ring itself is modified in a late-stage synthetic step to introduce the desired substituents. eurekalert.org This would represent a paradigm shift in the synthesis of complex pyridine derivatives.
Table 2: Comparison of Synthetic Approaches to this compound
| Synthetic Strategy | Advantages | Potential Challenges |
|---|---|---|
| Classical Condensation | Well-established, readily available starting materials. | Harsh conditions, limited scope, potential for side products. |
| Cross-Coupling | High functional group tolerance, modular. | Requires pre-functionalized starting materials, catalyst cost. |
| C-H Activation | High atom economy, simplifies synthesis. | Regioselectivity can be a challenge. |
| Flow Chemistry | Improved safety, rapid optimization, scalability. | Requires specialized equipment. |
Advanced Rational Drug Design Approaches
Once a promising biological activity for this compound is identified, advanced rational drug design techniques can be employed to optimize its structure and improve its therapeutic properties. taylorandfrancis.com Computer-aided drug design (CADD) plays a pivotal role in this process, accelerating the discovery of new drug candidates while reducing costs. taylorandfrancis.comnih.gov
Structure-based drug design (SBDD) can be utilized if the three-dimensional structure of the biological target is known. nih.gov Molecular docking simulations can predict the binding mode of this compound within the active site of the target, allowing for the identification of key interactions. This information can then be used to design new analogs with improved potency and selectivity. For example, modifications to the ethyl group or the introduction of new substituents on the pyridine ring could be explored to enhance binding affinity.
In the absence of a target structure, ligand-based drug design (LBDD) methods can be applied. nih.gov By comparing the structure of this compound to other known active compounds, a pharmacophore model can be developed. This model defines the essential structural features required for biological activity and can be used to guide the design of new molecules with similar properties. Quantitative structure-activity relationship (QSAR) studies can also be performed to correlate the physicochemical properties of a series of analogs with their biological activity, leading to predictive models for designing more potent compounds.
Integrated Computational and Experimental Research Frameworks
The most effective approach to modern drug discovery involves a close integration of computational and experimental methods. nih.govfrontiersin.org Future research on this compound should adopt such an integrated framework to maximize the chances of success.
Potential for Novel Material Applications
Beyond its potential in medicine, the unique electronic structure of this compound makes it an interesting candidate for applications in materials science. nih.gov Pyridine-containing polymers and small molecules have been investigated for a variety of applications, including in organic light-emitting diodes (OLEDs), sensors, and catalysis. elsevier.comcofc.edu
The presence of both electron-donating (amino, ethyl) and electron-withdrawing (nitro) groups on the same aromatic ring can give rise to interesting photophysical properties, such as intramolecular charge transfer (ICT). This could lead to applications in:
Organic Electronics: The compound could be explored as a component in organic semiconductors or as a dopant in organic light-emitting diodes (OLEDs).
Nonlinear Optics: Molecules with significant ICT character can exhibit large nonlinear optical properties, making them potentially useful in applications such as optical switching and frequency conversion.
Chemosensors: The amino and nitro groups could act as binding sites for specific ions or molecules, and a change in the photophysical properties of the compound upon binding could be used for sensing applications. researchgate.net
Future research in this area would involve the synthesis of polymers incorporating the this compound moiety and a thorough characterization of their optical and electronic properties.
Q & A
Basic Research Questions
Q. How can one design a synthetic route for 4-Ethyl-3-nitropyridin-2-amine, considering the reactivity of nitro and amine groups on the pyridine ring?
- Methodological Answer : A viable approach involves sequential functionalization of the pyridine ring. First, introduce the nitro group at position 3 via nitration under controlled conditions (e.g., mixed acid systems). Next, install the ethyl group at position 4 using alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling if pre-functionalized). Finally, reduce a precursor (e.g., a nitrile or nitro intermediate) to form the amine at position 2, ensuring pH control to avoid over-reduction . Microwave-assisted synthesis may accelerate steps like nitro group introduction or cyclization .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for pyridine) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for CH₂). The amine proton may appear as a broad singlet (δ 4.0–5.0 ppm) but could exchange rapidly in D₂O .
- IR Spectroscopy : Confirm nitro group absorption (~1520 cm⁻¹ and ~1350 cm⁻¹) and NH₂ stretches (~3300 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the ethyl and nitro substituents .
Q. What safety precautions are critical when handling nitro-substituted pyridines like this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust/aerosols.
- Store in a cool, dry place away from reducing agents (nitro groups are oxidizers).
- Dispose of waste via licensed chemical disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How can conflicting NMR data for this compound derivatives be resolved, particularly regarding amine proton visibility?
- Methodological Answer : Amine protons may not appear in NMR spectra due to rapid exchange with D₂O. To confirm their presence:
- Use deuterated DMSO-d₆ as a solvent to slow exchange.
- Perform ¹H-¹⁵N HMBC to detect NH₂ correlations.
- Synthesize a protected derivative (e.g., acetylated amine) and compare spectra .
Q. What computational tools can predict optimal reaction conditions for introducing the ethyl group in this compound?
- Methodological Answer : Machine learning platforms (e.g., LabMate.AI ) can analyze reaction databases to recommend conditions for alkylation or coupling. For example:
- Retrosynthesis tools : Use Reaxys or Pistachio models to prioritize routes with high yields.
- DFT calculations : Simulate transition states to evaluate steric/electronic effects of substituents on regioselectivity .
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents in this compound?
- Methodological Answer :
- Perform single-crystal X-ray diffraction. Refine data using SHELXL to model bond lengths/angles, confirming the ethyl group’s orientation relative to the nitro and amine groups .
- Use ORTEP-3 for visualizing thermal ellipsoids and assessing positional disorder .
Q. What strategies mitigate low yields during the synthesis of this compound analogs with bulky substituents?
- Methodological Answer :
- Optimize solvent polarity (e.g., switch from THF to DMF) to enhance solubility.
- Employ Pd-catalyzed C–H activation for direct functionalization, avoiding pre-functionalized intermediates.
- Use flow chemistry to improve mixing and heat transfer in exothermic steps .
Q. How do electron-withdrawing (nitro) and electron-donating (amine) groups influence the reactivity of this compound in further functionalization?
- Methodological Answer :
- The nitro group directs electrophilic substitution to position 5 (meta to itself), while the amine directs to position 4 (para to itself). Competing effects require kinetic/thermodynamic control:
- Low temperature : Favors nitro-directed meta products.
- High temperature : Favors amine-directed para products.
- Use DFT calculations to predict regioselectivity in reactions like halogenation or sulfonation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
